

# Technical Support Center: Strategies to Enhance the Bioavailability of Spiro Compounds

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## Compound of Interest

Compound Name: *1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride*

CAS No.: 2241130-20-9

Cat. No.: B2481555

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for enhancing the oral bioavailability of spiro compounds. Spirocyclic systems, characterized by two rings connected through a single common atom, offer unique three-dimensional structures that are of great interest in medicinal chemistry.<sup>[1][2]</sup> However, their rigid and often lipophilic nature can present significant challenges in achieving adequate oral bioavailability.

This resource is structured to address your experimental challenges directly. We will move from foundational questions to specific troubleshooting scenarios and detailed experimental protocols, providing the causal reasoning behind each strategic choice.

## Section 1: Foundational FAQs

This section addresses common high-level questions regarding the bioavailability of spiro compounds.

Q1: What are spiro compounds and why are they important in drug discovery?

A1: Spiro compounds feature a unique structural motif where two rings are linked by a single common carbon atom, known as the spiro atom.<sup>[1]</sup> This arrangement forces the two rings into perpendicular planes, creating a rigid, three-dimensional molecular architecture.<sup>[1][2]</sup> This rigidity is highly valuable in drug design as it can pre-organize functional groups for optimal interaction with biological targets, potentially leading to higher potency and selectivity.<sup>[2]</sup> Furthermore, the introduction of a spiro center increases the fraction of sp<sup>3</sup>-hybridized carbons, which often improves the physicochemical properties of a compound, such as solubility, compared to flat, aromatic systems.<sup>[1]</sup>

Q2: Why do many spiro compounds exhibit poor oral bioavailability?

A2: Despite their structural advantages, spiro compounds often face bioavailability challenges rooted in two key physicochemical properties:

- **Poor Aqueous Solubility:** The rigid, crystalline nature of many spiro compounds can lead to high lattice energy, making it difficult for individual molecules to dissolve in the aqueous environment of the gastrointestinal (GI) tract. Poor solubility is a primary reason for low and variable oral bioavailability.<sup>[3][4][5]</sup>
- **Low Permeability:** While often lipophilic, the complex 3D structure and potential for high molecular weight can sometimes hinder a compound's ability to passively diffuse across the intestinal epithelium. Furthermore, some spiro compounds may be substrates for intestinal efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, reducing net absorption.<sup>[6]</sup>

Q3: What key pharmacokinetic parameters are we trying to improve?

A3: When enhancing bioavailability, we aim to optimize several key parameters measured from the plasma concentration-time curve after oral administration:<sup>[7][8]</sup>

- **Area Under the Curve (AUC):** This represents the total drug exposure over time and is the most critical measure of the extent of absorption.<sup>[7]</sup> Our primary goal is to increase the AUC.
- **Maximum Concentration (C<sub>max</sub>):** This is the peak plasma concentration the drug reaches. For many drugs, achieving a C<sub>max</sub> above a minimum effective concentration is essential for

therapeutic efficacy.

- Time to Maximum Concentration (T<sub>max</sub>): This is the time it takes to reach C<sub>max</sub> and is an indicator of the rate of absorption.[7] Formulation strategies can significantly influence how quickly the drug is absorbed.

## Section 2: Troubleshooting Guides for Common Experimental Issues

This section is formatted to directly address specific problems you may be encountering in the lab.

### Issue 1: "My spiro compound shows extremely low solubility in aqueous buffers. What are my initial steps?"

Causality: This is the most common starting problem. Low solubility is often tied to the compound's solid-state properties (high crystallinity) or its intrinsic molecular properties (high lipophilicity). For a drug to be absorbed, it must first be dissolved in the GI fluid.[4][5] According to the Biopharmaceutics Classification System (BCS), this compound likely falls into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[9]

Answer & Troubleshooting Workflow:

Your goal is to disrupt the stable crystalline form or modify the molecule to improve its interaction with water. A tiered approach is recommended, starting with the simplest methods.

Caption: Troubleshooting workflow for low in vitro permeability.

Step-by-Step Recommendations:

- Diagnose the Problem with a Bidirectional Caco-2 Assay:
  - Measure the permeability in both directions: apical-to-basolateral (A-to-B), which simulates absorption, and basolateral-to-apical (B-to-A), which simulates efflux.
  - Calculate the Efflux Ratio (ER):  $ER = P_{app}(B-A) / P_{app}(A-B)$ .

- Interpretation: An ER significantly greater than 2 strongly suggests that your compound is a substrate for an active efflux transporter. If the ER is close to 1 but the  $P_{app}(A-B)$  value is simply low, the issue is poor passive permeability.
- Strategies if Active Efflux is the Problem (ER > 2):
  - Inhibitor Co-dosing: In your Caco-2 assay, re-run the experiment in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B permeability and a decrease in the ER confirms P-gp involvement. While not always a viable clinical strategy, this confirms the mechanism.
  - Chemical Modification/Prodrug Strategy: This is the most robust approach. Modify the spiro compound's structure to remove or mask the functional groups recognized by the transporter. [10][11] Sometimes, even small structural changes can disrupt the interaction with the efflux protein.
- Strategies if Poor Passive Permeability is the Problem (ER ≈ 1):
  - Formulation with Permeation Enhancers: Incorporate excipients that can transiently and reversibly open the tight junctions between intestinal cells or disrupt the cell membrane to facilitate transport. [12] \* Chemical Modification: This is a lead optimization activity. The goal is to modify the spiro compound to better align with Lipinski's "Rule of Five" principles for good permeability. This typically involves reducing the number of hydrogen bond donors or decreasing the polar surface area.

### Issue 3: "My compound has good solubility and permeability, but in vivo exposure in rodents is still disappointingly low."

Causality: If the compound is dissolving and permeating the gut wall, the next major barrier is first-pass metabolism. After absorption into the portal circulation, the drug passes through the liver before reaching systemic circulation. Cytochrome P450 (CYP) enzymes in the gut wall and liver can extensively metabolize the compound, reducing the amount of active drug that reaches the bloodstream. [12][13][14] Answer & Troubleshooting Workflow:

You need to assess the metabolic stability of your compound.

- In Vitro Metabolic Stability Assays:

- Liver Microsomes: The first-line experiment is to incubate your spiro compound with liver microsomes (which contain most CYP enzymes) and an NADPH regenerating system. Measure the disappearance of the parent compound over time to determine its intrinsic clearance. A short half-life (<30 minutes) in this assay suggests high susceptibility to metabolism.
- Hepatocytes: For a more complete picture, use suspended or plated hepatocytes. These cells contain both Phase I (e.g., CYP) and Phase II (e.g., UGT) enzymes, as well as transporters, giving a better prediction of overall hepatic clearance.
- Strategies to Address High First-Pass Metabolism:
  - Chemical Modification (Metabolic "Soft Spot" Analysis): The most effective strategy is to identify the site of metabolism on your spiro compound (the "soft spot") and modify the structure to block it. This can be done by replacing a metabolically labile hydrogen with a fluorine atom or by introducing steric hindrance near the metabolic site.
  - Prodrug Approach: Design a prodrug that masks the metabolically labile functional group. [15] The promoiety is cleaved later in systemic circulation to release the active drug, protecting it during its first pass through the liver. For example, the bronchodilator bambuterol is a prodrug designed to protect the phenolic hydroxyl groups of terbutaline from first-pass metabolism. [15] \* Alternative Delivery Routes: If oral bioavailability remains a major hurdle, consider alternative routes that bypass the liver, such as intravenous, transdermal, or pulmonary delivery, though this is a major strategic shift in a drug development program.

| Strategy Comparison for Bioavailability Enhancement | | :--- | :--- | :--- | :--- | | Technique | Primary Mechanism | Best For (BCS/DCS Class) | Pros | Cons | | Salt Formation | Increases aqueous solubility and dissolution rate. [16] | Ionizable drugs (II, IV) | Simple, cost-effective, well-established. [17] | Only applicable to ionizable compounds; risk of conversion back to free acid/base in GI tract. | | Micronization | Increases surface area to enhance dissolution rate. [18] | DCS Class IIa (Dissolution rate-limited) | Relatively simple technology, preserves crystalline form. [4][19] | May not be sufficient for very low solubility; can lead to poor powder flow. [16] | | Amorphous Solid Dispersion | Stabilizes drug in a high-energy, more soluble amorphous state. [20] | BCS Class II, IV (Solubility-limited) | Significant increase in apparent solubility and dissolution. [3][20] | Physically unstable (risk of recrystallization); manufacturing can be

complex. [3] | Nanosuspension | Increases surface area and saturation solubility. [4] BCS Class II, IV | High drug loading possible; can be used for multiple administration routes. [19] Requires specialized equipment; potential for particle aggregation. [21] | Lipid-Based Systems (SEDDS) | Presents drug in a pre-dissolved state; can enhance lymphatic uptake. [20] BCS Class II, IV (Highly lipophilic) | Excellent for 'grease-ball' compounds; can bypass first-pass metabolism. [18][20] Lower drug loading capacity; potential for GI side effects. | Prodrugs | Covalently modify drug to improve solubility, permeability, or block metabolism. [10] All Classes (as needed) | Highly versatile; can solve multiple problems at once (e.g., solubility and metabolism). [10][11] Requires chemical synthesis; bioconversion can be variable between species and individuals. [10]

## Section 3: Key Experimental Protocols

Here are simplified, step-by-step protocols for the core assays mentioned above. Always develop and validate these methods fully within your own laboratory.

### Protocol 1: Kinetic Aqueous Solubility Assay

Objective: To determine the solubility of a compound in a buffered solution over time after being introduced from a DMSO stock, simulating the precipitation risk upon administration.

- Materials: 96-well filter plates (0.45  $\mu\text{m}$ ), 96-well collection plates, phosphate-buffered saline (PBS) pH 7.4, DMSO, test compound, positive/negative control compounds, plate shaker, LC-MS/MS or HPLC-UV.
- Procedure:
  - Prepare a 10 mM stock solution of the spiro compound in 100% DMSO.
  - In a 96-well plate, add 198  $\mu\text{L}$  of PBS (pH 7.4) to each well.
  - Add 2  $\mu\text{L}$  of the 10 mM DMSO stock to the PBS, for a final concentration of 100  $\mu\text{M}$  in 1% DMSO. Mix thoroughly.
  - Incubate the plate at room temperature on a plate shaker for 2 hours.
  - After incubation, filter the solution using the 96-well filter plate into a clean collection plate.

- Prepare a standard curve of the compound in a 50:50 acetonitrile:water mixture.
- Analyze the concentration of the dissolved compound in the filtrate by LC-MS/MS or HPLC-UV against the standard curve.
- Data Analysis: The measured concentration is the kinetic solubility of the compound under these conditions.

## Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a spiro compound. [22][23]

- Materials: Caco-2 cells, 24-well Transwell plates (0.4  $\mu\text{m}$  pore size), Hank's Balanced Salt Solution (HBSS) with HEPES, test compound, high permeability control (e.g., propranolol), low permeability control (e.g., atenolol), P-gp substrate control (e.g., digoxin), LC-MS/MS.
- Procedure:
  - Seed Caco-2 cells on Transwell inserts and culture for 21-25 days until a differentiated monolayer is formed. Confirm monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).
  - Wash the cell monolayers with pre-warmed HBSS.
  - A-to-B Permeability: Add the dosing solution containing the test compound (e.g., 10  $\mu\text{M}$ ) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
  - B-to-A Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
  - Incubate at 37°C with gentle shaking for 2 hours.
  - At the end of the incubation, take samples from both the donor and receiver chambers.
  - Analyze the concentration of the compound in all samples by LC-MS/MS.
- Data Analysis:

- Calculate the apparent permeability coefficient ( $P_{app}$ ) in cm/s for both directions using the formula:  $P_{app} = (dQ/dt) / (A * C_0)$ , where  $dQ/dt$  is the rate of drug appearance in the receiver chamber,  $A$  is the surface area of the membrane, and  $C_0$  is the initial concentration in the donor chamber.
- Calculate the Efflux Ratio (ER) =  $P_{app}(B-A) / P_{app}(A-B)$ . An ER > 2 suggests active efflux.

## References

- Vertex AI Search. (n.d.). Bioavailability & Bioequivalence Testing Protocol.
- Lo, D. (2023). The Bioavailability of Drugs—The Current State of Knowledge. PMC. Retrieved March 7, 2024, from [\[Link\]](#)
- JoVE. (2025). Bioavailability Study Design: Healthy Subjects Versus Patients. JoVE. Retrieved March 7, 2024, from [\[Link\]](#)
- Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment?. Retrieved March 7, 2024, from [\[Link\]](#)
- Hegedűs, Á. (2022). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PMC. Retrieved March 7, 2024, from [\[Link\]](#)
- National Institutes of Health. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. Retrieved March 7, 2024, from [\[Link\]](#)
- ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved March 7, 2024, from [\[Link\]](#)
- Hosey, C. M. (2013). Predicting the extent of metabolism using in vitro permeability rate measurements and in silico permeability rate predictions. PMC. Retrieved March 7, 2024, from [\[Link\]](#)
- ACS Publications. (2007). Spiro Compounds for Organic Optoelectronics. Chemical Reviews. Retrieved March 7, 2024, from [\[Link\]](#)

- American Association of Pharmaceutical Scientists. (2015). Dissolution Enhancement Through Factorially Designed Porous Solid Dispersions. AAPS PharmSciTech. Retrieved March 7, 2024, from [\[Link\]](#)
- Sygnature Discovery. (n.d.). Bioavailability - can we improve it?. Retrieved March 7, 2024, from [\[Link\]](#)
- Maharshi Dayanand University. (2023). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. International Journal of Creative Research Thoughts. Retrieved March 7, 2024, from [\[Link\]](#)
- Dalvi, P. B. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 7, 2024, from [\[Link\]](#)
- Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Retrieved March 7, 2024, from [\[Link\]](#)
- JETIR. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR. Retrieved March 7, 2024, from [\[Link\]](#)
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved March 7, 2024, from [\[Link\]](#)
- Patsnap. (2025). How to improve the bioavailability of a drug?. Retrieved March 7, 2024, from [\[Link\]](#)
- Gupta, K. R. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved March 7, 2024, from [\[Link\]](#)
- Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Retrieved March 7, 2024, from [\[Link\]](#)
- PubMed. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-

dihydro-2 H-benzo[ b]o[8][24]xazin-6-yl Moiety. PubMed. Retrieved March 7, 2024, from [\[Link\]](#)

- PubMed. (2024). Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. PubMed. Retrieved March 7, 2024, from [\[Link\]](#)
- Royal Society of Chemistry. (2021). Strategies of modifying spiro-OMeTAD materials for perovskite solar cells: a review. Journal of Materials Chemistry A. Retrieved March 7, 2024, from [\[Link\]](#)
- PubMed. (2011). Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction. PubMed. Retrieved March 7, 2024, from [\[Link\]](#)
- National Institutes of Health. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. Retrieved March 7, 2024, from [\[Link\]](#)
- ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved March 7, 2024, from [\[Link\]](#)
- Tablets & Capsules. (2025). Formulating OSDs for Poorly Soluble Drugs. Retrieved March 7, 2024, from [\[Link\]](#)
- PubMed. (2012). Cell-based in vitro models for predicting drug permeability. PubMed. Retrieved March 7, 2024, from [\[Link\]](#)
- ResearchGate. (2010). Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists | Request PDF. Retrieved March 7, 2024, from [\[Link\]](#)
- MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. Retrieved March 7, 2024, from [\[Link\]](#)
- CatSci. (2022). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Retrieved March 7, 2024, from [\[Link\]](#)

- Patsnap. (2025). How are chemical structures modified to improve bioavailability?. Retrieved March 7, 2024, from [\[Link\]](#)
- MDPI. (2022). Nanotechnology-Based Drug Delivery System for Phytochemical Compounds. MDPI. Retrieved March 7, 2024, from [\[Link\]](#)
- ResearchGate. (2025). Nano Based Drug Delivery Systems: Recent Developments and Future Prospects. Retrieved March 7, 2024, from [\[Link\]](#)
- National Institutes of Health. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Retrieved March 7, 2024, from [\[Link\]](#)
- eScholarship. (n.d.). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. Retrieved March 7, 2024, from [\[Link\]](#)
- MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Retrieved March 7, 2024, from [\[Link\]](#)
- ResearchGate. (n.d.). Coupling of Conjugating Enzymes and Efflux Transporters: Impact on Bioavailability and Drug Interactions. Retrieved March 7, 2024, from [\[Link\]](#)
- ResearchGate. (2025). (PDF) Nanotechnology-based Drug Delivery Systems. Retrieved March 7, 2024, from [\[Link\]](#)
- National Institutes of Health. (2017). Nano based drug delivery systems: recent developments and future prospects. PMC. Retrieved March 7, 2024, from [\[Link\]](#)
- Dove Medical Press. (2024). Nano-Drug Delivery Systems Based on Natural Products. IJN. Retrieved March 7, 2024, from [\[Link\]](#)
- SFERA. (n.d.). New strategies to overcome poor oral bioavailability of drugs by increasing their water solubility. Retrieved March 7, 2024, from [\[Link\]](#)
- National Institutes of Health. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. Retrieved March 7, 2024, from [\[Link\]](#)

- PubMed. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. PubMed. Retrieved March 7, 2024, from [[Link](#)]

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- 4. How to improve the bioavailability of a drug? [[synapse.patsnap.com](https://synapse.patsnap.com)]
- 5. New strategies to overcome poor oral bioavailability of drugs by increasing their water solubility [[sfera.unife.it](https://sfera.unife.it)]
- 6. [sigmaaldrich.com](https://sigmaaldrich.com) [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 7. The Bioavailability of Drugs—The Current State of Knowledge - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. [creative-bioarray.com](https://creative-bioarray.com) [[creative-bioarray.com](https://creative-bioarray.com)]
- 9. [tabletscapsules.com](https://tabletscapsules.com) [[tabletscapsules.com](https://tabletscapsules.com)]
- 10. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [[dmpk.service.wuxiapptec.com](https://dmpk.service.wuxiapptec.com)]
- 11. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 12. [sygnaturediscovery.com](https://sygnaturediscovery.com) [[sygnaturediscovery.com](https://sygnaturediscovery.com)]
- 13. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs [[escholarship.org](https://escholarship.org)]
- 15. Prodrug Activation Strategies [[bocsci.com](https://bocsci.com)]
- 16. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]

- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. ijpbr.in [ijpbr.in]
- 20. upm-inc.com [upm-inc.com]
- 21. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 23. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. webstor.srmist.edu.in [webstor.srmist.edu.in]
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